molecular formula C6H14O3 B6597919 4-(2-hydroxyethoxy)butan-1-ol CAS No. 43113-37-7

4-(2-hydroxyethoxy)butan-1-ol

Cat. No.: B6597919
CAS No.: 43113-37-7
M. Wt: 134.17 g/mol
InChI Key: NAUQRAYPVWKGHO-UHFFFAOYSA-N
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Description

4-(2-hydroxyethoxy)butan-1-ol is an organic compound with the molecular formula C6H14O3 and a molecular weight of 134.18 g/mol . It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethoxy)butan-1-ol typically involves the reaction of butan-1-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the butan-1-ol molecule .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethoxy)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

4-(2-hydroxyethoxy)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethoxy)butan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can participate in various nucleophilic substitution and addition reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-hydroxyethoxy)butan-1-ol is unique due to its specific arrangement of hydroxyl and ethoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required .

Properties

IUPAC Name

4-(2-hydroxyethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c7-3-1-2-5-9-6-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUQRAYPVWKGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43113-37-7
Record name 4-(2-hydroxyethoxy)butan-1-ol
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